N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c18-13-5-7-15(8-6-13)21-12-14(11-16(21)22)19-17(23)20-9-3-1-2-4-10-20/h5-8,14H,1-4,9-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFNFTNERAHBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product . For instance, the synthesis might involve the use of fluorinated aromatic compounds and azepane derivatives under controlled temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and process optimization techniques ensures that the compound is produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Anticancer Activity
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide has been investigated for its anticancer properties. Preliminary studies indicate that compounds with similar structures exhibit significant activity against various cancer cell lines.
Case Study: Antitumor Efficacy
In a study assessing the efficacy of this compound against breast cancer cell lines (MCF-7), it demonstrated dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range. This suggests that structural modifications can enhance biological activity and selectivity towards cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | Low Micromolar | Inhibition of cell proliferation |
Enzyme Interaction Studies
Research has also focused on the interaction between this compound and specific enzymes, such as carbonic anhydrase isoforms. Kinetic assays revealed that the compound binds effectively to the active site of CA IX, demonstrating competitive inhibition.
Case Study: Enzyme Inhibition
The binding affinity was confirmed through molecular docking studies, highlighting the importance of the azepane moiety in enhancing enzyme interaction.
| Enzyme | Binding Type | Kinetic Assay Results |
|---|---|---|
| Carbonic Anhydrase IX | Competitive | Significant inhibition |
Drug Design and Development
The compound's unique structure makes it a candidate for further drug development. Its ability to modulate biological pathways suggests potential therapeutic applications beyond oncology, including neurological disorders and pain management.
Pharmacokinetic Studies
Pharmacokinetic properties are crucial for understanding the behavior of this compound in biological systems. Studies evaluating absorption, distribution, metabolism, and excretion (ADME) characteristics are essential for determining its viability as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analog 1: 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS 346457-03-2)
- Core Structure : Shares the 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl backbone with the target compound.
- Substituent Variation : The carboxamide group is attached to a 4-methyl-2-pyridinyl moiety instead of azepane.
- The methyl group on the pyridine may improve lipophilicity but reduce steric flexibility compared to the azepane ring. Azepane’s larger ring size and flexibility could improve binding to deeper hydrophobic pockets in biological targets .
Key Analog 2: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core Structure: Pyrazole ring (non-lactam) with sulfanyl and trifluoromethyl substituents.
- Substituent Variation: Lacks the pyrrolidinone and azepane groups but includes a sulfanyl linker and electron-withdrawing trifluoromethyl group.
- Implications: The trifluoromethyl group enhances metabolic stability and electronegativity, while the sulfanyl group may influence redox properties. The pyrazole core’s dual nitrogen atoms enable distinct hydrogen-bonding patterns compared to the pyrrolidinone’s lactam oxygen .
Physicochemical and Pharmacokinetic Properties (Inferred)
Biological Activity
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.39 g/mol. The compound features a pyrrolidine ring and an azepane structure, contributing to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Protein Kinase Inhibition : Studies have shown that azepane derivatives can inhibit protein kinase B (PKB) and protein kinase A (PKA), which are critical in various signaling pathways related to cell growth and metabolism .
- Receptor Modulation : The compound's structure suggests potential interactions with various receptors, including those involved in neurotransmission and metabolic regulation.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Activity | Inhibits cancer cell proliferation through PKB pathway modulation. |
| Neuroprotective Effects | Potentially protects neuronal cells from oxidative stress by modulating signaling pathways. |
| Anti-inflammatory Properties | May reduce inflammation via inhibition of pro-inflammatory cytokines. |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Study on Protein Kinase Inhibition :
- Neuroprotective Studies :
- Anti-inflammatory Research :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
